molecular formula C21H20ClN3O3S2 B2922315 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 393838-35-2

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2922315
CAS No.: 393838-35-2
M. Wt: 461.98
InChI Key: MMQQFZCUDYDHLH-LNVKXUELSA-N
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Description

The target compound, (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide, is a benzamide derivative featuring a benzo[d]thiazole core with a 6-chloro and 3-methyl substitution. The 4-position of the benzamide is functionalized with an N,N-diallylsulfamoyl group, contributing to its unique electronic and steric profile.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S2/c1-4-12-25(13-5-2)30(27,28)17-9-6-15(7-10-17)20(26)23-21-24(3)18-11-8-16(22)14-19(18)29-21/h4-11,14H,1-2,12-13H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQQFZCUDYDHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the formation of the thiazole ring and subsequent modifications to introduce the diallylsulfamoyl group. Detailed synthetic pathways often utilize various reagents and conditions to achieve the desired structural configuration, as outlined in recent literature .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, it was screened against a panel of 60 cancer cell lines representing diverse cancer types, including leukemia, melanoma, and breast cancer. The results indicated that the compound exhibited moderate cytotoxicity, with growth inhibition percentages varying across different cell lines.

Cell Line TypeGrowth Inhibition (%)Most Sensitive Cell Line
Leukemia92.48RPMI-8226
CNS92.74SF-539
Ovarian104.68-

The average growth value across all tested lines was approximately 104.68% , suggesting a low level of anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been tested for antimicrobial effects. Studies demonstrate its efficacy against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens.

Case Studies

  • Case Study on Anticancer Efficacy : A study published in MDPI reported the synthesis and biological evaluation of similar thiazole derivatives, highlighting their ability to inhibit tumor cell proliferation. The findings suggested that structural modifications could enhance biological activity .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of sulfamoyl derivatives, demonstrating that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Research Findings

Recent research emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of thiazole-based compounds. The presence of specific functional groups significantly influences their interaction with biological targets.

Key Findings:

  • Structure-Activity Relationship : The introduction of chloro and methyl groups on the benzo[d]thiazole moiety enhances lipophilicity, potentially improving cellular uptake.
  • Mechanism of Action : Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Formulas

The following table summarizes key structural differences and molecular characteristics between the target compound and similar derivatives:

Compound Name Thiazole Substituents Benzamide Substituents Molecular Formula Molecular Weight (g/mol) Source
Target Compound 6-Chloro, 3-methyl 4-(N,N-Diallylsulfamoyl) Inferred¹ ~500 (estimated) -
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide 3-Allyl, 6-sulfamoyl 4-(Methylsulfonyl) C₁₈H₁₇N₃O₅S₃ 451.5
(Z)-N-(6-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide 6-Chloro, 3-propargyl 4-(Isopropylsulfonyl) C₂₀H₁₇ClN₂O₃S₂ 432.9
(Z)-N-(3-(2-Methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide 3-(2-Methoxyethyl), 6-sulfonyl 4-(Methylsulfonyl) C₁₉H₂₀N₂O₆S₃ 468.6
I6: 2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide 3-Methyl Quinolinium core C₃₃H₃₄N₃O₂S 536.24²

¹Estimated molecular formula: C₂₁H₂₁ClN₃O₃S₂ (calculated based on substituent contributions).
²Molecular weight derived from ESI-MS data in .

Key Observations:
  • Thiazole Substitutions: The target’s 6-chloro and 3-methyl groups contrast with analogs featuring propargyl (), allyl (), or methoxyethyl () groups.
  • Benzamide Functionalization: The N,N-diallylsulfamoyl group distinguishes the target from sulfonyl (–7) or quinolinium () derivatives. Diallyl groups may enhance lipophilicity compared to polar substituents like morpholine ().

Spectroscopic and Physical Properties

  • NMR Data : The 3-methyl group on the thiazole ring is expected to resonate near δ 2.40–3.31 ppm (cf. δ 3.31 ppm for N-CH₃ in ). Allyl protons in the sulfamoyl group may appear at δ 5.70–5.90 ppm (similar to allyl signals in ).
  • Thermal Stability : Decarbonylation or decomposition above 250°C is common in thiazole derivatives (e.g., reports mp 271–272°C with decomposition).

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